3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic aromatic molecule with a pyrido[1,2-a]pyrimidin-4-one core fused to a thiazolidinone ring system. Key structural features include:
- Pyrido[1,2-a]pyrimidin-4-one core: A planar, aromatic scaffold contributing to stability and π-π interactions in biological systems .
- 4-(4-Methoxyphenyl)piperazinyl group: A substituted piperazine moiety likely influencing receptor binding and pharmacokinetics .
- (Z)-configured thiazolidinone-methylidene substituent: A conjugated system with a thioxo group acting as a hydrogen-bond acceptor .
- 3-sec-butyl group: A branched alkyl chain affecting lipophilicity and steric interactions .
Properties
Molecular Formula |
C28H31N5O3S2 |
|---|---|
Molecular Weight |
549.7 g/mol |
IUPAC Name |
(5Z)-3-butan-2-yl-5-[[2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H31N5O3S2/c1-5-19(3)33-27(35)23(38-28(33)37)16-22-25(29-24-11-6-18(2)17-32(24)26(22)34)31-14-12-30(13-15-31)20-7-9-21(36-4)10-8-20/h6-11,16-17,19H,5,12-15H2,1-4H3/b23-16- |
InChI Key |
LNMQONSXVCQTPD-KQWNVCNZSA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C5=CC=C(C=C5)OC)/SC1=S |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C5=CC=C(C=C5)OC)SC1=S |
Origin of Product |
United States |
Biological Activity
The compound 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic organic molecule characterized by its unique structural features, including a thiazolidine ring and a pyrimidinone core. These structural elements are known for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, drawing from diverse research findings and case studies.
Structural Overview
The compound's structure can be broken down into several key components:
- Thiazolidine Ring : Known for its role in insulin sensitization and anti-inflammatory activities.
- Pyrimidinone Core : Associated with anticancer properties.
- Piperazine Moiety : Often linked to neuropharmacological effects.
Anticancer Activity
Research indicates that compounds similar to this one exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives containing pyrimidine rings can inhibit tumor growth in vitro and in vivo. The compound's structural features may enhance its efficacy against specific cancers, such as breast and colon cancer.
Anti-inflammatory Properties
The thiazolidine component is known for its anti-inflammatory properties. Compounds with similar structures have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
| Compound | COX Selectivity | IC50 (μM) | Reference |
|---|---|---|---|
| PYZ3 | COX-II | 0.011 | |
| PYZ4 | COX-II | Not specified, but enhanced selectivity observed. |
The proposed mechanisms of action for this compound include:
- Inhibition of Cell Proliferation : By interfering with cell cycle progression.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Modulation of Inflammatory Pathways : By inhibiting COX enzymes and related pathways.
Case Studies
Several studies highlight the biological relevance of compounds similar to the one :
- Antiproliferative Studies : A study tested various derivatives against multiple cancer cell lines (HCT116, MCF-7, U87 MG) and found significant activity linked to specific structural modifications.
- Inflammation Models : In vivo studies have shown that compounds with thiazolidine rings can reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases.
Comparison with Similar Compounds
Piperazine Modifications
Thiazolidinone Substituents
Core Modifications
- Target vs.
Research Findings and Implications
- Aromaticity and Stability: The pyrido[1,2-a]pyrimidinone core’s aromaticity (as described in ) ensures structural rigidity, critical for maintaining binding conformations in biological targets .
- Synthetic Challenges: The Z-configuration of the methylidene group in the target compound requires precise stereochemical control during synthesis, likely achieved via crystallographic validation (e.g., SHELX software, as noted in ) .
- Pharmacological Potential: Piperazine and thiazolidinone moieties are prevalent in antiviral, anticancer, and CNS-active agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
